molecular formula C18H23NO6 B1252260 Seneciphylline N-oxide

Seneciphylline N-oxide

Cat. No.: B1252260
M. Wt: 349.4 g/mol
InChI Key: COHUFMBRBUPZPA-TUSLHEEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seneciphylline N-oxide is a complex organic compound characterized by its unique tricyclic structure

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound’s reactivity with biomolecules is studied to understand its potential as a biochemical probe or therapeutic agent.

Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Seneciphylline N-oxide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the ethylidene, hydroxyl, and methylidene groups through specific reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The oxido group can be reduced to form hydroxyl derivatives.

    Substitution: The methylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.

Major Products:

Mechanism of Action

The mechanism of action of Seneciphylline N-oxide involves its interaction with specific molecular targets. The hydroxyl and oxido groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound’s tricyclic structure allows it to fit into binding pockets of proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

  • (1R,4E,6S,7R,17S)-4-Ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
  • (1R,4Z,6S,7R,17R)-4-Ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

Uniqueness: The uniqueness of Seneciphylline N-oxide lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

(1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-,19?/m1/s1

InChI Key

COHUFMBRBUPZPA-TUSLHEEYSA-N

Isomeric SMILES

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O

Pictograms

Acute Toxic; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seneciphylline N-oxide
Reactant of Route 2
Seneciphylline N-oxide
Reactant of Route 3
Seneciphylline N-oxide
Reactant of Route 4
Seneciphylline N-oxide
Reactant of Route 5
Seneciphylline N-oxide
Reactant of Route 6
Seneciphylline N-oxide

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